(S)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride
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Overview
Description
(S)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a dihydrobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various trifluoromethylating agents under specific reaction conditions, such as the presence of a photoredox catalyst and visible light irradiation .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process. The choice of reagents and reaction conditions is crucial to achieving efficient and cost-effective synthesis on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
(S)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
(S)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Mechanism of Action
The mechanism by which (S)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and signal transduction pathways . The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
α-(Trifluoromethyl)styrene derivatives: These compounds are versatile intermediates for the preparation of more complex fluorinated compounds.
Trifluoromethyl ketones: Known for their use in medicinal chemistry and as intermediates in the synthesis of pharmaceuticals.
Uniqueness
(S)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride is unique due to its specific structure, which combines the trifluoromethyl group with the dihydrobenzofuran ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
(3S)-5-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO.ClH/c10-9(11,12)5-1-2-8-6(3-5)7(13)4-14-8;/h1-3,7H,4,13H2;1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSOBXBCONRYIT-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2)C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=C(O1)C=CC(=C2)C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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